molecular formula C6H8F3N3 B7938294 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B7938294
M. Wt: 179.14 g/mol
InChI Key: ZMPZUTQHYHJMLL-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups. One common method is the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by selective functionalization. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and hydroxyl derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Comparison: Compared to these similar compounds, 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of the amine group at the 4-position, which significantly influences its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, enhancing its stability and lipophilicity .

Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZUTQHYHJMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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